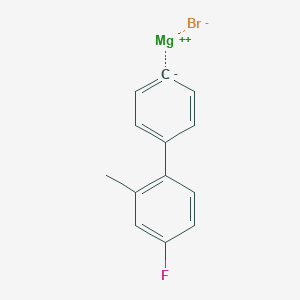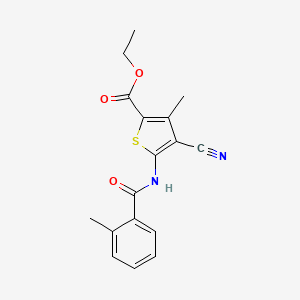![molecular formula C23H24N2O4 B14880713 (2Z)-7-[(dimethylamino)methyl]-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B14880713.png)
(2Z)-7-[(dimethylamino)methyl]-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD18191949 is a chemical compound with unique properties and applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18191949 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.
Reaction Steps: The reactants undergo a series of chemical reactions, such as condensation, cyclization, or addition reactions, to form the desired compound.
Purification: The crude product is purified using techniques like recrystallization, chromatography, or distillation to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of MFCD18191949 is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. This often involves:
Batch or Continuous Reactors: Depending on the production scale, batch or continuous reactors are used to carry out the reactions.
Automation and Monitoring: Advanced automation and monitoring systems are employed to maintain optimal reaction conditions and ensure consistent product quality.
Quality Control: Rigorous quality control measures are implemented to verify the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD18191949 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MFCD18191949 into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions, depending on the specific functional groups involved.
Major Products
The major products formed from these reactions vary based on the reaction type and conditions. For example:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different chemical properties.
Substitution Products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
MFCD18191949 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals, materials, and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of MFCD18191949 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular processes.
Molecular Interactions: The compound’s structure allows it to interact with other molecules, affecting their function and stability.
Properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C23H24N2O4/c1-5-25-12-14(17-11-15(28-4)6-8-19(17)25)10-21-22(27)16-7-9-20(26)18(13-24(2)3)23(16)29-21/h6-12,26H,5,13H2,1-4H3/b21-10- |
InChI Key |
JSEPUGKHDQIZFO-FBHDLOMBSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C\3/C(=O)C4=C(O3)C(=C(C=C4)O)CN(C)C |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C(=C(C=C4)O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



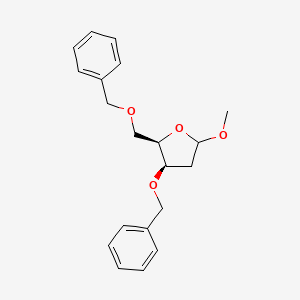
![3-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14880642.png)


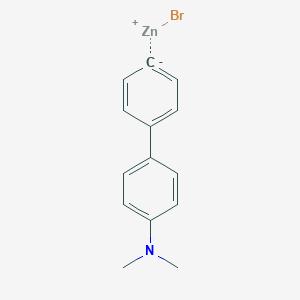
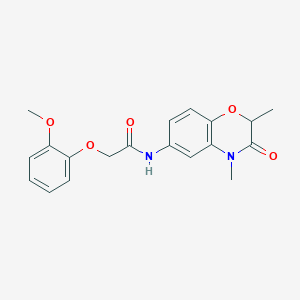


![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14880666.png)
